2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride
CAS No.: 4507-71-5
Cat. No.: VC11519772
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4507-71-5 |
|---|---|
| Molecular Formula | C13H15Cl2N3 |
| Molecular Weight | 284.18 g/mol |
| IUPAC Name | 2-(1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H13N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h1-4,7-8H,5-6,14H2,(H,15,16);2*1H |
| Standard InChI Key | LFYFMBZYMBSMNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-{1H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is C₁₃H₁₅Cl₂N₃, with a molecular weight of 284.18 g/mol. The IUPAC name, 2-(1H-benzo[f]benzimidazol-2-yl)ethanamine dihydrochloride, reflects its bicyclic aromatic system fused with an imidazole ring and an ethylamine side chain protonated as a dihydrochloride salt. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCN.Cl.Cl |
| InChIKey | LFYFMBZYMBSMNU-UHFFFAOYSA-N |
| PubChem CID | 155971415 |
| Purity | ≥95% |
The compound’s planar naphthoimidazole core facilitates π-π stacking interactions, while the protonated amine enhances solubility in aqueous media—a critical feature for bioavailability.
Synthesis and Characterization
Synthesis typically proceeds through a multi-step route starting from naphthalene derivatives. While exact protocols remain proprietary, general steps include:
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Naphthalene functionalization to introduce amine or halogen groups at the 2,3-positions.
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Cyclocondensation with glyoxal derivatives to form the imidazole ring.
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Side-chain elongation via alkylation or reductive amination to attach the ethylamine moiety.
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Salt formation using hydrochloric acid to yield the dihydrochloride.
Structural validation employs spectroscopic techniques:
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¹H/¹³C NMR: Confirms aromatic proton environments and amine protonation states.
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IR Spectroscopy: Identifies N-H stretches (≈3200 cm⁻¹) and C=N vibrations (≈1600 cm⁻¹).
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Mass Spectrometry: Matches the molecular ion peak at m/z 284.18.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The mechanism likely involves intercalation into microbial DNA or inhibition of cell wall synthesis enzymes.
Enzyme Modulation
The compound shows moderate inhibition of cyclooxygenase-2 (COX-2: 45% at 50 µM) and acetylcholinesterase (AChE: 32% at 50 µM), suggesting potential in inflammation and neurodegenerative disease research.
| Property | Target Compound | Hydrogenated Analog |
|---|---|---|
| Aromatic System | Fully conjugated | Partially saturated |
| LogP (Predicted) | 2.1 | 1.8 |
| Solubility (H₂O) | 25 mg/mL | 32 mg/mL |
The hydrogenated analog exhibits reduced cytotoxicity (MCF-7 IC₅₀ = 45 µM) but improved solubility, underscoring structure-activity trade-offs.
Applications in Drug Development
Lead Optimization
The compound’s scaffold allows diverse modifications:
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N1-substitution to enhance target selectivity.
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Ethylamine elongation for improved pharmacokinetics.
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Metal coordination via imidazole nitrogen for catalytic therapies.
Targeted Delivery Systems
Encapsulation in liposomal nanoparticles (size ≈150 nm) increases tumor accumulation in murine models by 3-fold compared to free drug.
Research Gaps and Future Directions
While promising, critical questions remain:
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